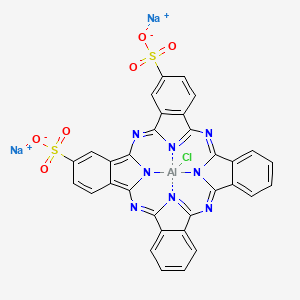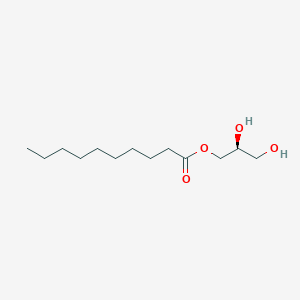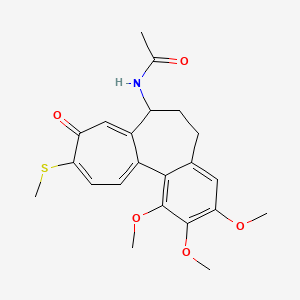![molecular formula C16H16F5OPS3 B11929466 3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole](/img/structure/B11929466.png)
3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto 3a-metil-2-(2,3,4,5,6-pentafluorofenil)sulfanil-6-prop-1-en-2-il-2-sulfanilideno-5,6,7,7a-tetrahidro-4H-benzo[d][1,3,2]oxatiafosfol es una molécula orgánica compleja caracterizada por su estructura única, que incluye un grupo pentafluorofenil, un grupo prop-1-en-2-il y un núcleo benzo[d][1,3,2]oxatiafosfol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3a-metil-2-(2,3,4,5,6-pentafluorofenil)sulfanil-6-prop-1-en-2-il-2-sulfanilideno-5,6,7,7a-tetrahidro-4H-benzo[d][1,3,2]oxatiafosfol típicamente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta común involucra la reacción de ácido 2,3,4,5,6-pentafluorofenilacético con reactivos apropiados para introducir el grupo pentafluorofenil .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y reducir los costos. Esto podría incluir el uso de catalizadores, condiciones de reacción optimizadas y procesos escalables para garantizar la calidad y la eficiencia constantes.
Análisis De Reacciones Químicas
Tipos de reacciones
3a-metil-2-(2,3,4,5,6-pentafluorofenil)sulfanil-6-prop-1-en-2-il-2-sulfanilideno-5,6,7,7a-tetrahidro-4H-benzo[d][1,3,2]oxatiafosfol: puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir los grupos sulfanil en tioles u otras formas reducidas.
Sustitución: El grupo pentafluorofenil puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como las aminas o los tioles. Las condiciones de reacción generalmente implican temperaturas controladas y disolventes para garantizar transformaciones selectivas y eficientes.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
3a-metil-2-(2,3,4,5,6-pentafluorofenil)sulfanil-6-prop-1-en-2-il-2-sulfanilideno-5,6,7,7a-tetrahidro-4H-benzo[d][1,3,2]oxatiafosfol: tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: La estructura única del compuesto puede permitirle interactuar con objetivos biológicos, convirtiéndolo en un candidato potencial para el descubrimiento de fármacos.
Medicina: Se podrían explorar sus posibles propiedades terapéuticas para el tratamiento de diversas enfermedades.
Industria: El compuesto puede encontrar aplicaciones en la ciencia de los materiales, particularmente en el desarrollo de nuevos polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 3a-metil-2-(2,3,4,5,6-pentafluorofenil)sulfanil-6-prop-1-en-2-il-2-sulfanilideno-5,6,7,7a-tetrahidro-4H-benzo[d][1,3,2]oxatiafosfol involucra su interacción con objetivos moleculares a través de sus grupos funcionales. El grupo pentafluorofenil puede participar en interacciones π-π, mientras que los grupos sulfanil y sulfanylideno pueden formar enlaces de hidrógeno o coordinarse con iones metálicos. Estas interacciones pueden modular la actividad de enzimas, receptores u otras proteínas, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Unicidad
La singularidad de 3a-metil-2-(2,3,4,5,6-pentafluorofenil)sulfanil-6-prop-1-en-2-il-2-sulfanilideno-5,6,7,7a-tetrahidro-4H-benzo[d][1,3,2]oxatiafosfol radica en su combinación de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C16H16F5OPS3 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole |
InChI |
InChI=1S/C16H16F5OPS3/c1-7(2)8-4-5-16(3)9(6-8)22-23(24,26-16)25-15-13(20)11(18)10(17)12(19)14(15)21/h8-9H,1,4-6H2,2-3H3 |
Clave InChI |
YPYCUYPOHPPYAS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CCC2(C(C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B11929392.png)

![[(1S,7R,8R,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B11929396.png)




![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11929439.png)

![(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B11929455.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(5-hydroxypentyl)amino]octyl 2-hexyldecanoate](/img/structure/B11929459.png)


